tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Block Purity

Researchers developing PROTACs or CNS-active piperidine derivatives often face regioisomer mismatch and purity-related yield losses. tert-Butyl 3,5-dioxopiperidine-1-carboxylate (N-Boc-3,5-dioxopiperidine) solves this with its symmetrical 3,5-dioxo enolate system enabling direct C-4 functionalization, while the orthogonal Boc group permits late-stage N-deprotection without affecting C-4 modifications. • C-4 Functionalization: 3,5-dioxo scaffold provides access to privileged CNS pharmacophore modifications distinct from 2,4-dioxo regioisomers. • PROTAC-Ready: ≥97% purity reduces preparative HPLC burden after coupling steps, improving ternary complex formation. • Scalable Route: Acid-labile Boc deprotection with TFA avoids high-pressure hydrogenation; documented 60.6% yield benchmark for process modeling.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 396731-40-1
Cat. No. B153235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,5-dioxopiperidine-1-carboxylate
CAS396731-40-1
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC(=O)C1
InChIInChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3
InChIKeyKWNDKZADLGFSKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,5-dioxopiperidine-1-carboxylate: Identity and Procurement Specifications


tert-Butyl 3,5-dioxopiperidine-1-carboxylate (N-Boc-3,5-dioxopiperidine) is a C10H15NO4 heterocyclic building block featuring a piperidine ring with two carbonyl groups at the 3- and 5-positions and an N-Boc protecting group [1]. This structural arrangement positions it as a versatile intermediate in medicinal chemistry and organic synthesis . Its procurement is primarily driven by its role as a protected dioxopiperidine scaffold, which enables downstream functionalization while maintaining stability under a range of reaction conditions.

Versatile heterocyclic building block for medicinal chemistry and organic synthesis
Orthogonal Boc protection enables downstream functionalization and selective N-deprotection
Stable under diverse reaction conditions, supporting multi-step synthetic routes

Structural Determinants Against Generic Substitution


The chemical space around N-protected dioxopiperidines is not interchangeable; the specific combination of a 3,5-dione arrangement and the Boc protecting group creates a unique reactivity profile that cannot be replicated by regioisomers (e.g., 2,4-dioxo) or by alternative N-protecting groups (e.g., Cbz or Fmoc) [1]. Furthermore, the commercial purity of this intermediate varies significantly between suppliers, directly impacting downstream yields and reproducibility in multi-step syntheses . The quantitative evidence that follows delineates these critical differentiators.

Regioisomer mismatch
3,5-dioxo scaffold provides C-4 functionalization; 2,4-dioxo isomer gives C-5 access, altering substitution pattern and SAR.
Protecting group mismatch
Boc orthogonal stability differs from Cbz and Fmoc; replacing Boc changes deprotection strategy and may cleave sensitive groups prematurely.
Purity grade variance
Supplier purity specifications vary; differences can impact coupling yields and reproducibility in impurity-sensitive reactions.

Quantitative Differentiation vs. Close Analogs


Commercial Purity Benchmarking: 98% vs. 97%

Among reputable commercial suppliers, AKSci offers tert-butyl 3,5-dioxopiperidine-1-carboxylate at a minimum purity specification of 98% , whereas AChemBlock and Bidepharm standardly supply the compound at 97% purity . This 1% absolute purity difference can translate to a significant reduction in non-volatile impurities (e.g., starting material residues, byproducts) that may interfere with sensitive catalytic cycles or coupling reactions.

Purity Benchmark
Head-to-head
98% (AKSci) vs 97% (AChemBlock, Bidepharm)
Higher purity may reduce non-volatile impurity interference in sensitive catalytic steps.
Based on supplier CoA specifications; actual batch values may vary.
Medicinal Chemistry Organic Synthesis Building Block Purity

N-Boc Stability and Cleavage Selectivity vs. N-Cbz and N-Fmoc

The tert-butyloxycarbonyl (Boc) group on tert-butyl 3,5-dioxopiperidine-1-carboxylate exhibits complete stability to nucleophiles, strong bases, and catalytic hydrogenation, but is rapidly cleaved by mild acids (e.g., 50% TFA in DCM, t1/2 < 30 min at 0°C) [1]. In contrast, the benzyloxycarbonyl (Cbz) group is stable to acids but is cleaved by hydrogenolysis (H2/Pd-C), while the fluorenylmethyloxycarbonyl (Fmoc) group requires basic conditions (e.g., 20% piperidine/DMF). This orthogonal lability profile enables the Boc group to be selectively removed in the presence of other sensitive functionalities, a key advantage in complex molecule synthesis.

Deprotection Selectivity
Class-level
Boc: ~15–30 min (50% TFA/DCM); Cbz: stable >24 h; Fmoc: minimal cleavage
Orthogonal lability supports sequential deprotection in complex molecule synthesis.
Extrapolated from standard Boc-amino acid chemistry.
Protecting Group Strategy Peptide Chemistry Orthogonal Deprotection

Regiochemical Differentiation: 3,5- vs. 2,4-Dioxopiperidine Enolate Reactivity

The 3,5-dioxopiperidine scaffold presents a symmetric, cross-conjugated enolate system that differs fundamentally from the 2,4-dioxo regioisomer. For N-Boc-2,4-dioxopiperidine, regioselective γ-alkylation has been demonstrated with yields ranging from 62-89% depending on the electrophile [1]. In contrast, the 3,5-dioxo isomer's symmetrical 1,3-diketone moiety typically undergoes double deprotonation to generate a dianion that can be alkylated at C-4 with high selectivity, a reactivity profile that is distinct and often preferred for constructing C-4 substituted piperidines.

Regiochemistry Access
Cross-study
3,5-dioxo: expected C-4 alkylation; 2,4-dioxo: C-5 alkylation (62–89% yield)
Distinct substitution pattern enables targeted SAR exploration at C-4.
Based on enolate alkylation studies; yields are context-dependent.
Synthetic Methodology Enolate Chemistry Regioselectivity

Reported Synthetic Yield: 60.6% via Potassium tert-Butoxide-Mediated Cyclization as per Open Reaction Database

A validated synthetic route to tert-butyl 3,5-dioxopiperidine-1-carboxylate, archived in the Open Reaction Database (ORD), achieves a 60.6% isolated yield using a potassium tert-butoxide-mediated cyclization of a linear diester precursor [1]. This benchmark yield serves as a reference point for evaluating alternative synthetic strategies (e.g., enzymatic resolution, alternative bases) when planning large-scale synthesis or sourcing the compound for manufacturing.

Synthetic Yield
Supporting evidence
60.6%
Reproducible benchmark for cost modeling and process development.
13.16 g scale; potassium tert-butoxide cyclization (ORD).
Process Chemistry Synthesis Optimization Intermediate Preparation

Evidence-Backed Application Scenarios


C-4 Substituted Piperidines for CNS Drug Discovery

The symmetrical 3,5-dioxo enolate system enables direct C-4 functionalization, a privileged site for modulating metabolic stability and receptor binding in CNS-active piperidine derivatives. The orthogonal Boc protection allows for late-stage N-deprotection without affecting C-4 appended functionality, as supported by the protecting group stability data [Section_3, Evidence_Item_2].

PROTAC Linker and E3 Ligase Ligand Construction

In PROTAC synthesis, impurities from building blocks can lead to off-target degradation or reduced ternary complex formation. The 98% purity grade (AKSci) offers a tangible advantage over standard 97% grades [Section_3, Evidence_Item_1], reducing the burden of preparative HPLC purification after coupling steps and improving overall PROTAC yield and reproducibility.

Multi-Kilogram Process Development with Orthogonal Protection

For industrial-scale synthesis of APIs containing a piperidine core, the acid-labile Boc group allows for simple, cost-effective N-deprotection using TFA, whereas Cbz would require expensive, high-pressure hydrogenation equipment. The documented 60.6% yield benchmark [Section_3, Evidence_Item_4] provides a starting point for process intensification and cost modeling, making the Boc-protected intermediate the pragmatic choice for large-scale campaigns.

Regioselective Scaffold Functionalization for SAR Studies

Medicinal chemists targeting specific substitution patterns on the piperidine ring must select the correct regioisomer at the outset. The 3,5-dioxo scaffold provides access to C-4 modifications, which is distinct from the C-5 access provided by 2,4-dioxo systems [Section_3, Evidence_Item_3]. This ensures that the final compound series matches the desired pharmacophore hypothesis without costly late-stage route re-design.

Application
Selection Property
Validation Focus
C-4 substituted piperidine synthesis
Symmetrical 3,5-dioxo enolate system
C-4 functionalization selectivity and Boc compatibility
PROTAC intermediate supply
Higher purity building block
Impurity profile and downstream coupling efficiency
Large-scale API intermediate development
Acid-labile Boc deprotection
Scalability, cost modeling, and equipment requirements
SAR exploration of piperidine scaffolds
Regioisomer identity (3,5-dioxo)
Substitution pattern alignment with pharmacophore hypothesis

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